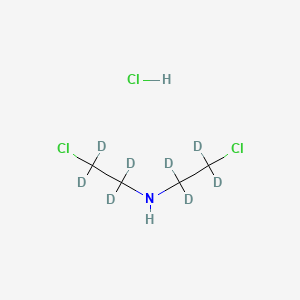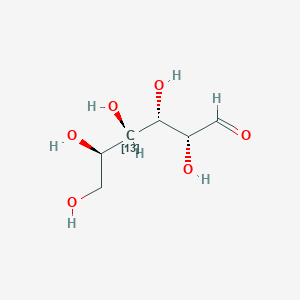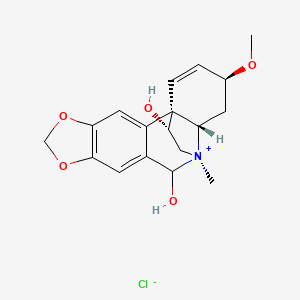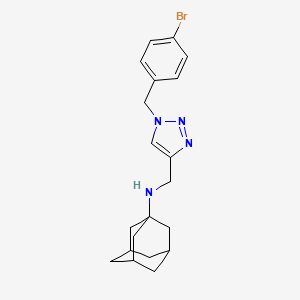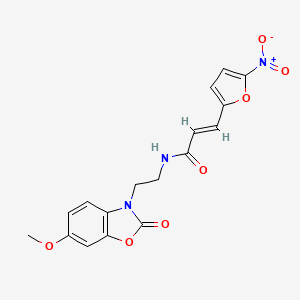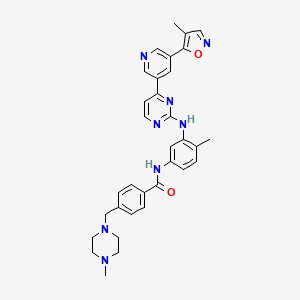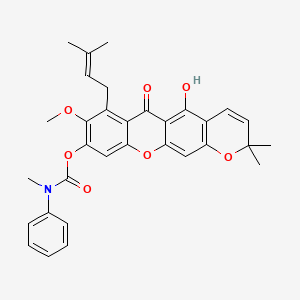
Pkm2/pdk1-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pkm2/pdk1-IN-1 is a shikonin thioether derivative that serves as a dual inhibitor for pyruvate kinase M2 (PKM2) and pyruvate dehydrogenase kinase 1 (PDK1). This compound effectively inhibits the proliferation and induces apoptosis in non-small cell lung cancer cells. It promotes intercellular reactive oxygen species production and modulates apoptotic proteins, engaging in both mitochondrial and death receptor pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pkm2/pdk1-IN-1 involves the derivatization of shikonin, a naturally occurring naphthoquinone. The specific synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is a thioether derivative of shikonin, indicating the involvement of sulfur-containing reagents in the synthesis .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. Typically, the production of such compounds involves large-scale organic synthesis techniques, including the use of automated reactors and purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Pkm2/pdk1-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of reactive oxygen species.
Reduction: Reduction reactions can modify the quinone structure of the compound.
Substitution: The thioether group in the compound can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Thiol-containing reagents are commonly used for substitution reactions involving the thioether group.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of quinone derivatives, while reduction reactions may yield hydroquinone derivatives.
Aplicaciones Científicas De Investigación
Pkm2/pdk1-IN-1 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a tool to study the inhibition of PKM2 and PDK1, providing insights into enzyme kinetics and inhibition mechanisms.
Biology: It is used to investigate the role of PKM2 and PDK1 in cellular metabolism, particularly in cancer cells.
Industry: this compound can be used in the development of new anticancer drugs and as a reference compound in pharmaceutical research.
Mecanismo De Acción
Pkm2/pdk1-IN-1 exerts its effects by inhibiting the activity of PKM2 and PDK1. PKM2 is a key enzyme in glycolysis, and its inhibition disrupts the metabolic pathways that cancer cells rely on for energy production. PDK1 is involved in the regulation of the pyruvate dehydrogenase complex, and its inhibition affects the conversion of pyruvate to acetyl-CoA, further disrupting cellular metabolism. The compound promotes the production of reactive oxygen species, leading to oxidative stress and apoptosis in cancer cells .
Comparación Con Compuestos Similares
PKM2-IN-1: Another inhibitor of PKM2 with similar anticancer properties.
Shikonin: The parent compound from which Pkm2/pdk1-IN-1 is derived, also known for its anticancer properties.
Uniqueness: this compound is unique due to its dual inhibition of both PKM2 and PDK1, making it a potent compound for disrupting multiple metabolic pathways in cancer cells. This dual inhibition is not commonly found in other similar compounds, providing a broader scope of action against cancer cell metabolism .
Propiedades
Fórmula molecular |
C36H43NO7S3 |
|---|---|
Peso molecular |
697.9 g/mol |
Nombre IUPAC |
methyl (2R)-3-[(1R)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl]sulfanyl-2-[5-[(4R)-2-(2-methylphenyl)-1,3-dithian-4-yl]pentanoylamino]propanoate |
InChI |
InChI=1S/C36H43NO7S3/c1-21(2)13-16-30(25-19-29(40)32-27(38)14-15-28(39)33(32)34(25)42)46-20-26(35(43)44-4)37-31(41)12-8-6-10-23-17-18-45-36(47-23)24-11-7-5-9-22(24)3/h5,7,9,11,13-15,19,23,26,30,36,38-39H,6,8,10,12,16-18,20H2,1-4H3,(H,37,41)/t23-,26+,30-,36?/m1/s1 |
Clave InChI |
OFYKBRAEBALYQP-KVTKESBWSA-N |
SMILES isomérico |
CC1=CC=CC=C1C2SCC[C@H](S2)CCCCC(=O)N[C@@H](CS[C@H](CC=C(C)C)C3=CC(=O)C4=C(C=CC(=C4C3=O)O)O)C(=O)OC |
SMILES canónico |
CC1=CC=CC=C1C2SCCC(S2)CCCCC(=O)NC(CSC(CC=C(C)C)C3=CC(=O)C4=C(C=CC(=C4C3=O)O)O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





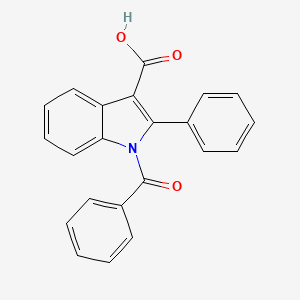
![[(2R)-3-[2-[(2',7'-difluoro-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B12391556.png)
